N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine
Overview
Description
N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine: is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Benzonitrile: One common method involves the reduction of benzonitrile using hydrogen in the presence of a catalyst such as Raney nickel.
Reductive Amination of Benzaldehyde:
Industrial Production Methods: The industrial production of benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- typically involves the reaction of benzyl chloride with ammonia, followed by further chemical modifications to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylamine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzylamine derivatives with oxidized functional groups.
Reduction: Reduced forms of benzylamine derivatives.
Substitution: Substituted benzylamine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly as an antitussive agent to alleviate coughing.
Industry:
- Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action may vary depending on the specific application, but it often involves binding to and modulating the activity of these targets.
Comparison with Similar Compounds
Benzylamine: A simpler analog without the 3,4-dichloro and 2-ethoxyethyl groups.
3,4-Dichlorobenzylamine: Lacks the 2-ethoxyethyl group.
Uniqueness: N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in certain therapeutic and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKPKCAZCWMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224046 | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-65-1 | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GR BG D1M2O2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylamine, 3,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3,4-Dichlorophenyl)methyl](2-ethoxyethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Y4QSF6QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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